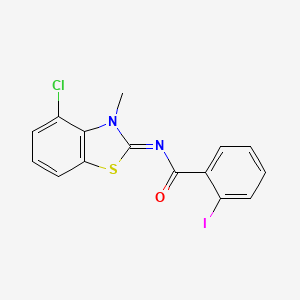

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide, also known as CMBI, is a novel small molecule inhibitor that has shown promising results in scientific research applications. The compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Anticonvulsant and Sedative-Hypnotic Activities

A study on 4-thiazolidinone derivatives explored their design, synthesis, and pharmacological evaluation as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity. One compound in particular induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in these effects (Faizi et al., 2017).

Anticancer Activity

Research into pro-apoptotic indapamide derivatives as anticancer agents revealed that certain compounds exhibited high proapoptotic activity against melanoma cell lines. These findings underscore the potential of similar structured compounds in developing new anticancer therapies (Yılmaz et al., 2015).

Photocatalytic Degradation

A study on the photodecomposition of propyzamide, a compound with structural similarity, investigated the use of TiO2-loaded adsorbent supports as photocatalysts. The results indicated that adsorbent supports could enhance the rate of mineralization and reduce the concentration of solution-phase intermediates, presenting a potential environmental application (Torimoto et al., 1996).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further research into benzothiazolinone acetamide analogs investigated their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating their utility in renewable energy technologies. Additionally, molecular docking studies highlighted interactions with Cyclooxygenase 1, suggesting potential biological applications (Mary et al., 2020).

Mecanismo De Acción

This compound is a derivative of the thiazolo[5,4-d]thiazole class of compounds . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been recognized for their potential in the field of organic photovoltaics .

Propiedades

IUPAC Name |

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClIN2OS/c1-19-13-10(16)6-4-8-12(13)21-15(19)18-14(20)9-5-2-3-7-11(9)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREMLEKMSXLNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClIN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)

![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)

![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)